molecular formula C22H20N4O4S B2612595 N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-25-3

N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2612595
M. Wt: 436.49
InChI Key: KHIOTKRNGANVMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has two methoxyphenyl groups attached to an acetamide group, and a thiazolopyridazine ring which is a heterocyclic compound containing nitrogen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolopyridazine ring and the methoxyphenyl and acetamide groups would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The methoxyphenyl and acetamide groups could potentially undergo substitution reactions, and the thiazolopyridazine ring might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to the one have been synthesized for diverse applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. For instance, related compounds like pyridazino(4,5-b)indole-1-acetamide derivatives have been studied for these activities (Habernickel, 2002).

Radiotracer Development

  • Derivatives of this compound have been used in the development of radiotracers for PET imaging. Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, for example, were synthesized and evaluated for their potential in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).

Antibacterial and Antioxidant Applications

  • New coumarin derivatives, including those structurally related to the compound , have been created for antibacterial and antioxidant purposes. These derivatives exhibited significant activity against various bacteria and demonstrated antioxidant properties (Hamdi, Al-ayed, Said, & Fabienne, 2012).

Anti-Inflammatory and Anticancer Activities

  • Novel thiazolidinones and derivatives have been synthesized for their potential use as anti-inflammatory and anticancer compounds. These derivatives have shown promise in inhibiting various cancer cell lines (Koppireddi et al., 2013).

Antinociceptive Properties

  • Research on similar compounds has indicated potential antinociceptive (pain-relieving) activities. These activities were investigated using compounds like [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and related derivatives (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antiviral Research

  • Studies on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the mentioned compound, have demonstrated selective inhibition against various viruses, highlighting their potential as antiviral agents (Havrylyuk et al., 2013).

β3-Adrenergic Receptor Agonism

  • N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, related to the given compound, have been studied for their selective agonistic activity against β3-adrenergic receptors, potentially useful for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Safety And Hazards

Like all chemicals, this compound should be handled with care to avoid exposure. Its specific safety and hazard information would depend on its physical and chemical properties, as well as any biological activity it might have .

Future Directions

The future research directions for this compound would likely involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include in-depth studies of its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-5-4-6-17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-9-16(29-2)10-8-15/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIOTKRNGANVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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